molecular formula C₃₁H₂₅D₈N₅O₄ B1144863 Intedanib-d8 CAS No. 1624587-87-6

Intedanib-d8

Cat. No. B1144863
CAS RN: 1624587-87-6
M. Wt: 547.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intedanib-d8, also known as Nintedanib-d8 or BIBF 1120-d8, is a deuterium-labeled variant of Nintedanib . Nintedanib is a potent triple angiokinase inhibitor for VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β . It is an oral medication used for the treatment of idiopathic pulmonary fibrosis and, along with other medications, for some types of non-small-cell lung cancer .


Synthesis Analysis

The convergent syntheses of nintedanib and its ethanesulfonate salt have been described previously and comprise a sequence of five linear steps (including the formation of the final salt form) and a two-step sequence for the preparation of the aniline side chain . An alternative synthesis of nintedanib has also been achieved .


Molecular Structure Analysis

Nintedanib is a small molecule indolinone derivative . It is a 6-methoxycarbonyl-substituted indolinone derivative . The molecular structure of nintedanib ethanesulfonate has been depicted in previous studies .


Chemical Reactions Analysis

Nintedanib targets proangiogenic and pro-fibrotic pathways mediated by the VEGFR family, the fibroblast growth factor receptor (FGFR) family, the platelet-derived growth factor receptor (PDGFR) family, as well as Src and Flt-3 kinases . It exerts anti-inflammatory effects as shown by significant reductions in lymphocyte and neutrophil counts in bronchoalveolar lavage fluid, reductions in inflammatory cytokines, and reduced inflammation and granuloma formation in histological analysis of lung tissue .

Scientific Research Applications

Cancer Research

Intedanib-d8: is utilized in cancer research for its antiangiogenic properties, targeting pathways critical for tumor growth and metastasis. It inhibits tyrosine kinases involved in angiogenesis, such as VEGFR, PDGFR, and FGFR, which are essential for tumor blood vessel formation . This makes it a valuable tool for studying tumor progression and the efficacy of antiangiogenic therapies.

Drug Development

In drug development, Intedanib-d8 serves as a model compound for designing new drugs with improved efficacy and reduced side effects. Its role in modulating kinase activity aids in understanding drug-target interactions and optimizing pharmacokinetic and pharmacodynamic profiles .

Molecular Biology

Intedanib-d8: is applied in molecular biology to study cell signaling pathways. By inhibiting specific kinases, researchers can dissect the role of these enzymes in cellular processes like proliferation, differentiation, and apoptosis, which are crucial for understanding diseases at the molecular level .

Pharmacology

Pharmacologically, Intedanib-d8 is important for evaluating drug safety, efficacy, and mechanism of action. It helps in understanding the therapeutic potential of kinase inhibitors and their impact on various diseases, particularly fibrotic diseases and cancers .

Toxicology

In toxicology, Intedanib-d8 is used to assess the safety profile of new therapeutic agents. Its well-characterized toxicological data provide a benchmark for comparing the toxicity of new compounds, ensuring patient safety in clinical trials .

Biochemistry

Intedanib-d8: plays a significant role in biochemistry for studying enzyme kinetics and inhibition. It provides insights into the biochemical pathways affected by tyrosine kinase activity and helps in identifying potential biomarkers for diseases .

Medicinal Chemistry

In medicinal chemistry, Intedanib-d8 is a reference compound for synthesizing new chemical entities with potential therapeutic benefits. It aids in the design of molecules with specific binding affinities and selectivities towards target proteins .

Clinical Trials

Intedanib-d8: is crucial for clinical trial research, where it’s used as a comparator or a pharmacological tool to evaluate the efficacy and safety of new treatments for diseases like idiopathic pulmonary fibrosis and systemic sclerosis-associated interstitial lung disease .

Mechanism of Action

Target of Action

Intedanib-d8, also known as Nintedanib, is a triple angiokinase inhibitor . It primarily targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) . The RTK targets of Intedanib-d8 include platelet-derived growth factor receptor (PDGFR) α and β; fibroblast growth factor receptor (FGFR) 1, 2, and 3; vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3; and FLT3 . The nRTK targets include Lck, Lyn, and Src . These targets play a crucial role in cell proliferation, migration, and transformation .

Mode of Action

Intedanib-d8 is a competitive inhibitor that interacts with its targets by binding to the adenosine triphosphate (ATP) binding pocket of inactive KIT D816V . This interaction blocks the downstream signaling cascades , thereby inhibiting the pathways involved in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease .

Biochemical Pathways

The biochemical pathways affected by Intedanib-d8 are primarily related to angiogenesis and fibrosis . By inhibiting the aforementioned RTKs and nRTKs, Intedanib-d8 disrupts the signaling pathways that regulate cell proliferation, migration, and transformation . This results in the inhibition of fibroblast proliferation and the transformation of fibroblasts to myofibroblasts .

Result of Action

The molecular and cellular effects of Intedanib-d8’s action include a reduction in the viability of certain cell types . For instance, it has been shown to selectively reduce the viability of iPSC-derived KIT D816V hematopoietic progenitor cells and mast cells in the nanomolar range . This leads to a decrease in cell proliferation and an increase in apoptosis of affected cells .

Safety and Hazards

The risks of treatment with nintedanib are primarily related to the gastrointestinal tract (diarrhea, nausea, vomiting, abdominal pain) and increases in liver enzymes and bilirubin . Abnormalities on liver-function testing were more common in the nintedanib group than in the placebo group .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Intedanib-d8 involves the incorporation of eight deuterium atoms into the parent compound Intedanib. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Intedanib", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Intedanib is dissolved in a deuterated solvent and reacted with a deuterated reagent to introduce the first deuterium atom.", "Step 2: The resulting product is then reacted with another deuterated reagent to introduce the second deuterium atom.", "Step 3: This process is repeated until all eight deuterium atoms have been incorporated into the molecule.", "Step 4: The final product, Intedanib-d8, is isolated and purified using standard techniques." ] }

CAS RN

1624587-87-6

Molecular Formula

C₃₁H₂₅D₈N₅O₄

Molecular Weight

547.67

synonyms

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8;  BIBF 1120-d8;  Ofev-d8;  Vargatef-d8;  Nintedanib-d8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.